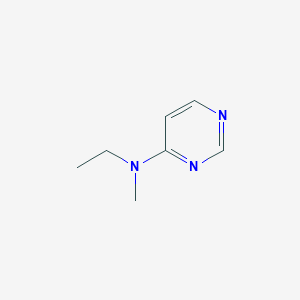N-ethyl-N-methylpyrimidin-4-amine
CAS No.: 77200-09-0
Cat. No.: VC17557522
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77200-09-0 |
|---|---|
| Molecular Formula | C7H11N3 |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | N-ethyl-N-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C7H11N3/c1-3-10(2)7-4-5-8-6-9-7/h4-6H,3H2,1-2H3 |
| Standard InChI Key | JLRLUDJWOZSSEY-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C)C1=NC=NC=C1 |
Introduction
Structural and Molecular Characteristics
Pyrimidine derivatives are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. In N-ethyl-N-methylpyrimidin-4-amine, the substitution pattern introduces steric and electronic effects that influence reactivity and interactions. The molecular formula for this compound is inferred as C₇H₁₁N₃, based on the structure of N-ethyl-6-methylpyrimidin-4-amine (C₇H₁₁N₃) . Key features include:
-
Bonding and Hybridization: The pyrimidine ring adopts a planar structure with sp²-hybridized carbons and nitrogens, enabling conjugation across the π-system.
-
Substituent Effects: The ethyl and methyl groups at position 4 introduce steric hindrance, potentially affecting regioselectivity in further reactions.
Comparative Analysis of Pyrimidin-4-Amine Derivatives
The following table summarizes structural and molecular data for related compounds:
These analogs demonstrate the versatility of pyrimidin-4-amine scaffolds in accommodating diverse functional groups, which can modulate physicochemical properties such as solubility and bioavailability .
Synthetic Strategies for Pyrimidin-4-Amine Derivatives
The synthesis of N-ethyl-N-methylpyrimidin-4-amine would likely follow established routes for analogous compounds. Key methodologies from the literature include:
Suzuki-Miyaura Coupling
The coupling of halopyrimidines with boronic acids is a cornerstone of pyrimidine functionalization. For example, 2,4-dichloropyrimidine (9) undergoes selective Suzuki coupling at the 4-position with (3-nitrophenyl)boronic acid (10) to yield 2-chloro-4-(3-nitrophenyl)pyrimidine (11) . This regioselectivity arises from electronic effects, where the 4-position is more reactive toward palladium-catalyzed cross-coupling .
Challenges in N,N-Dialkylation
Introducing both ethyl and methyl groups to the same nitrogen atom requires careful control of reaction conditions. Sequential alkylation—first with methylating agents (e.g., methyl iodide) followed by ethylation—could be employed, though over-alkylation and regiochemical byproducts are potential pitfalls .
Physicochemical Properties and Stability
While experimental data for N-ethyl-N-methylpyrimidin-4-amine are unavailable, trends from analogs suggest:
-
Solubility: Polar substituents (e.g., amines) enhance aqueous solubility, whereas alkyl groups increase hydrophobicity. The compound is likely sparingly soluble in water but soluble in organic solvents like dichloromethane .
-
Stability: Pyrimidine rings are generally stable under acidic and basic conditions, but N-alkylation may reduce resistance to hydrolysis compared to unsubstituted amines .
Gaps in Knowledge and Future Directions
The absence of direct data on N-ethyl-N-methylpyrimidin-4-amine underscores the need for targeted studies:
-
Synthetic Optimization: Developing regioselective methods for N,N-dialkylation on pyrimidine rings.
-
Spectroscopic Characterization: Obtaining NMR and mass spectrometry data to confirm structure and purity.
-
Biological Screening: Evaluating antimicrobial, anticancer, or neurological activity in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume